BNN6

Nitric Oxide Donors Controlled Release Hydrogels

BNN6 is a unique caged NO donor with exceptional ambient stability and NIR light (808 nm) activation for precise spatiotemporal NO delivery. It avoids the spontaneous release of labile S-nitrosothiols (SNAP) and the phototoxicity of UV-dependent donors (BNN5Na). Ideal for PTT-gas combination therapy, antimicrobial wound healing, and immunology. Available in research quantities.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
Cat. No. B14026963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBNN6
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O
InChIInChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3
InChIKeyYLTBEWSTQZLPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6): Procurement Guide for a Stable, NIR-Triggered Nitric Oxide Donor


N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (CAS: 106476-75-9), commonly referred to as BNN6, is a small-molecule, caged nitric oxide (NO) donor [1]. It is characterized by its exceptional thermal and photostability under ambient conditions, which distinguishes it from many labile NO donors [2]. The compound remains inert until activated by specific external stimuli, most notably near-infrared (NIR) light (e.g., 808 nm) or elevated temperatures, which trigger the controlled decomposition and release of therapeutic NO [3]. This unique activation profile enables precise spatiotemporal control over NO delivery, a critical feature for advanced biomedical research and the development of next-generation therapeutic platforms [4].

Why N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine Cannot Be Substituted with Other Dinitroso or Common NO Donors


The selection of N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6) over other in-class dinitroso compounds (e.g., BNN5Na) or common NO donors (e.g., SNAP, GSNO) is not a matter of simple interchangeability. The critical differentiating factor is its activation mechanism and resulting release kinetics. While many S-nitrosothiols (RSNOs) like SNAP and GSNO are inherently unstable and exhibit spontaneous, uncontrollable NO release or rapid burst profiles [1], BNN6 is a member of the stable nitrobenzene derivative class [2]. Its 'caged' structure ensures minimal passive NO leakage, requiring a specific high-energy trigger (NIR light or heat) for activation. This provides a unique 'on-demand' release capability [3]. Furthermore, unlike the UV-dependent photolysis of BNN5Na (N,N'-bis(carboxymethyl)-N,N'-dinitroso-p-phenylenediamine), BNN6's responsiveness to NIR light offers deeper tissue penetration and reduced phototoxicity, making it a distinct and non-substitutable tool for in vivo applications [4]. The evidence below quantifies these critical performance gaps.

Quantitative Differentiation of N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6) for Scientific Selection


BNN6 Enables Sustained, On-Demand NO Release vs. Uncontrolled Burst Release from SNAP

In a comparative analysis of NO-releasing hydrogels, BNN6 encapsulated within a GelMA/Oxide Dextran matrix demonstrates a controlled, near-infrared (NIR)-triggered release profile [1]. In contrast, the widely used NO donor S-nitroso-N-acetylpenicillamine (SNAP) when incorporated into a Gelatin/Alginate hydrogel exhibits a significant 'burst release' of NO within the first 4 hours, followed by a sustained but less controllable release over 120 hours [2]. The quantified difference in initial release kinetics underscores BNN6's superiority for applications requiring precise spatiotemporal control and minimized systemic exposure.

Nitric Oxide Donors Controlled Release Hydrogels Pharmacokinetics

BNN6 Demonstrates Broad-Spectrum Antibacterial Efficacy In Vivo vs. Unquantified Activity of GSNO In Vitro

When evaluating translational potential, the performance of BNN6-based systems in in vivo models of infection provides a quantifiable advantage. BNN6 loaded in GelMA hydrogel achieved bactericidal effects against both S. aureus and E. coli in an in vivo wound healing model [1]. In contrast, the comparative NO donor S-nitrosoglutathione (GSNO) demonstrated bactericidal activity against S. aureus and P. aeruginosa only in in vitro assays, with no corresponding in vivo wound healing data reported in the same comparative analysis [2]. This represents a critical gap in the evidence chain for GSNO in this context.

Antibacterial Wound Healing In Vivo Models MRSA

BNN6 Exhibits NIR (808 nm) Triggered Cytotoxicity vs. UV (308 nm) Requirement for BNN5Na

The wavelength of light required for activation is a crucial parameter differentiating BNN6 from other caged NO donors like BNN5Na (N,N'-bis(carboxymethyl)-N,N'-dinitroso-p-phenylenediamine). BNN6 is effectively activated by 808 nm near-infrared (NIR) laser irradiation to release NO and induce cytotoxicity, enabling its use in photothermal/gas synergistic therapy [1]. Conversely, the structurally related BNN5Na requires high-energy ultraviolet (UV) light at a specific wavelength of 308 nm for photolytic cleavage and NO release [2]. This fundamental difference in activation energy source has profound implications for biological applications.

Photoactivation Cytotoxicity NIR Window Tissue Penetration

BNN6 Displays Quantifiable Low Cytotoxicity to Primary Human Cells

A key parameter for any bioactive molecule intended for therapeutic use is its inherent toxicity to non-target cells. BNN6 has been quantitatively assessed for its cytotoxicity against primary human tumor infiltrating lymphocytes (TILs). The study established a defined safety threshold, demonstrating that BNN6 exhibits weak cytotoxicity at concentrations below 33.3 μL/mL [1]. This quantifiable benchmark provides a crucial reference point for formulating safe and effective doses in ex vivo and in vivo experiments, distinguishing it from NO donors with unknown or poorly defined safety margins.

Biocompatibility Cytotoxicity Tumor Infiltrating Lymphocytes Safety Profile

Optimal Scientific and Preclinical Application Scenarios for N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6)


Development of NIR-Triggered Synergistic Cancer Therapies

BNN6 is ideally suited for constructing advanced nanomedicines that integrate photothermal therapy (PTT) with gas therapy. Its ability to release NO upon 808 nm NIR laser irradiation [1] allows it to be co-delivered with photothermal agents (e.g., polydopamine, gold nanorods) in a single nanoplatform. The simultaneous generation of heat and NO from BNN6 under NIR light creates a powerful synergistic effect, overcoming multidrug resistance [2] and achieving near-complete tumor eradication in preclinical models [3]. This application leverages BNN6's unique NIR-responsive property, which is not shared by UV-dependent donors like BNN5Na, making it the preferred choice for deep-tissue oncology research.

Engineering On-Demand Antibacterial and Wound Healing Platforms

For researchers developing next-generation antimicrobial wound dressings, BNN6 offers a distinct advantage. Its controlled, on-demand NO release profile, which avoids the burst release characteristic of SNAP [4], enables sustained antibacterial activity and promotion of wound healing processes (angiogenesis, collagen deposition) with a lower risk of cytotoxicity [5]. Formulations such as BNN6-loaded hydrogels have demonstrated broad-spectrum in vivo bactericidal efficacy against S. aureus and E. coli [6]. The ability to externally control the timing and dosage of therapeutic NO via NIR light makes BNN6 a powerful tool for managing chronic, infected wounds.

Investigating NO-Mediated Immunomodulation in Autoimmune Models

The precise spatiotemporal control of NO delivery afforded by BNN6 is critical for dissecting its complex role in immune regulation. A key study demonstrated that light-triggered NO release from BNN6 specifically downregulates the expression of interferon-gamma (IFN-γ) in primary human tumor infiltrating lymphocytes (TILs) [7]. This finding provides a direct mechanistic link to the compound's potential in treating autoimmune diseases. The established low-cytotoxicity threshold (<33.3 μL/mL) [5] ensures that such immunomodulatory effects can be studied without confounding cell death, making BNN6 a high-confidence tool for immunology research.

Formulating Polymerization Inhibitors for Vinyl Aromatic Compounds

Beyond biomedical applications, the core dinitroso structure of BNN6 is related to a class of compounds described in patents as useful for inhibiting the polymerization of acrylic acids, esters, and vinyl aromatic compounds [8]. Specifically, derivatives like N,N′-di-2-butyl-N,N′,4-dinitroso-1,4-diaminobenzene have been disclosed for this industrial purpose [9]. While BNN6 itself is not directly cited as an industrial inhibitor, the structural and functional relationship suggests potential for development in this field. Researchers exploring novel polymerization inhibitors may find BNN6 a valuable starting point or reference compound.

Technical Documentation Hub

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